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Cat. No.: B043307

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
trimethyltin chloride ((CHs)3SnCl), a key organotin reagent. The following sections detail its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics,
offering valuable data for compound verification, reaction monitoring, and quality control in
research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR,
195n NMR, IR, and Mass Spectrometry analyses of trimethyltin chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Trimethyltin Chloride
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Solvent (Concentration) Chemical Shift (6, ppm) 2J(**9Sn-'H) (Hz)
CDCls (0.3-1.0 M) 0.64 58.2
CeDs (0.3-1.0 M) 0.29 55.4
CD2Cl2 (0.3-1.0 M) 0.60 58.0
THF-ds (0.3-1.0 M) 0.48 58.9
CDsCN (0.3-1.0 M) 0.47 60.5

Data sourced from Lichtscheidl, A. G., et al. (2015). Dalton Transactions, 44(35), 15534-15545.

Table 2: 13C NMR Spectroscopic Data for Trimethyltin Chloride (0.3-1.0 M)

Solvent Chemical Shift (6, ppm) 1J(**9Sn-*3C) (Hz)
CDCls -2.3 382.0
CeDs -1.7 365.1
CD2Clz -2.3 382.4
THF-ds -0.9 398.9
CDsCN -1.1 413.9

Data sourced from Lichtscheidl, A. G., et al. (2015). Dalton Transactions, 44(35), 15534-15545.

Table 3: 119Sn NMR Spectroscopic Data for Trimethyltin Chloride (0.3-1.0 M)

Solvent Chemical Shift (6, ppm)
CDClIs 164.5
CeDs 157.0

Data sourced from Lichtscheidl, A. G., et al. (2015). Dalton Transactions, 44(35), 15534-15545.
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Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for Trimethyltin Chloride

Wavenumber (cm~—?) Intensity Vibrational Assignment
~2980 Medium C-H Asymmetric Stretch
~2910 Medium C-H Symmetric Stretch
~1400 Medium CHs Asymmetric Deformation
~1190 Weak CHs Symmetric Deformation
~780 Strong CHs Rock

~540 Strong Sn-C Asymmetric Stretch
~510 Weak Sn-C Symmetric Stretch

Assignments are based on typical vibrational modes for trimethyltin compounds.

Mass Spectrometry (MS)

Table 5: Major Fragments in the Electron lonization Mass Spectrum of Trimethyltin Chloride

m/z Proposed Fragment Relative Abundance
185 [(CH3)212°SnClIl* Major
183 [(CH3)2118SnCl]*+ Major
165 [(CH3)3120Gn]* Major
150 [(CH3)12089n]+ Minor
135 [1208nCI]+ Minor
120 [1209n]* Minor

Fragmentation patterns of organotin compounds are complex due to the isotopic distribution of
tin. The listed m/z values are based on the most abundant tin isotope, 12°Sn. The spectrum will

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

show a characteristic cluster of peaks for each tin-containing fragment.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of

trimethyltin chloride. As an air- and moisture-sensitive solid, appropriate handling techniques

are crucial.

NMR Spectroscopy

1.

Sample Preparation:

Due to the hygroscopic nature of trimethyltin chloride, all sample manipulations should be
performed in an inert atmosphere (e.g., a glovebox or using Schlenk line techniques).

Weigh approximately 5-20 mg of trimethyltin chloride directly into a pre-dried NMR tube.

Add approximately 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCIs, CeDs), which
has been previously dried over molecular sieves.

Cap the NMR tube securely and gently agitate to ensure complete dissolution.

. Data Acquisition:

H NMR: Acquire the spectrum using a standard one-pulse sequence. A spectral width of
approximately 15 ppm centered around 5 ppm is typically sufficient. The number of scans
can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width

of around 200 ppm is generally appropriate. Due to the lower natural abundance of 3C and

potential quadrupole broadening from tin, a larger number of scans (e.g., 1024 or more) and
a relaxation delay of 2-5 seconds may be necessary.

11950 NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider
spectral width (e.g., 500 ppm) centered around 150 ppm is recommended. 1°Sn is a spin-1/2
nucleus with a natural abundance of 8.59%, making it readily observable. Tetramethyltin
(TMSn) is often used as an external reference (& = 0.0 ppm).
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Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

 In a dry, low-humidity environment (ideally a glovebox), grind 1-2 mg of trimethyltin chloride
with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate
mortar and pestle until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet.

2. Data Acquisition:
e Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

e Acquire the sample spectrum, typically over a range of 4000-400 cm~1. Co-adding 16-32
scans is recommended to improve the signal-to-noise ratio.

Mass Spectrometry (Electron lonization)

1. Sample Introduction:
e Due to its volatility and sensitivity, direct insertion probe (DIP) is a suitable method.

» In a glovebox, load a small amount of crystalline trimethyltin chloride into a capillary tube,
which is then placed in the DIP.

e The probe is inserted into the mass spectrometer's ion source through a vacuum lock to
minimize air exposure.

2. Data Acquisition:
« Utilize an electron ionization (EIl) source, typically operating at 70 eV.

o The probe is gently heated to volatilize the sample into the ion source.
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e Acquire the mass spectrum over a mass range of approximately m/z 30-300 to observe the
molecular ion and key fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of trimethyltin
chloride using multiple spectroscopic techniques.
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 To cite this document: BenchChem. [Spectroscopic Profile of Trimethyltin Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043307#spectroscopic-data-nmr-ir-mass-spec-of-
trimethyltin-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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